An In-depth Technical Guide to 3-(4-Nitrophenyl)-3-oxopropanenitrile (CAS 3383-43-5): Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(4-Nitrophenyl)-3-oxopropanenitrile (CAS 3383-43-5): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)-3-oxopropanenitrile (also known as 4-nitrobenzoylacetonitrile), CAS number 3383-43-5. This document delves into the core chemical and physical properties of this versatile compound, detailed spectroscopic characterization, and robust synthesis protocols. Furthermore, it explores its chemical reactivity and its significant role as a synthetic intermediate in the development of heterocyclic compounds and potentially novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: A Versatile Building Block
3-(4-Nitrophenyl)-3-oxopropanenitrile is a polyfunctional molecule that serves as a pivotal building block in organic synthesis.[1][2][3][4] Its structure, incorporating a 4-nitrophenyl ring, a ketone, and a nitrile group, imparts a unique reactivity profile that is highly attractive for the construction of complex molecular architectures, particularly heterocyclic systems. The strong electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the adjacent carbonyl and the methylene protons, making it a valuable precursor for a variety of chemical transformations. This guide will explore the fundamental properties, synthesis, and synthetic applications of this important intermediate.
Physicochemical and Spectroscopic Properties
General Properties
3-(4-Nitrophenyl)-3-oxopropanenitrile is a yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-(4-Nitrophenyl)-3-oxopropanenitrile
| Property | Value | Source(s) |
| CAS Number | 3383-43-5 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 135 °C | [5] |
| Boiling Point (Predicted) | 387.1 ± 22.0 °C | [5] |
| Density (Predicted) | 1.332 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 6.38 ± 0.10 | [5] |
| InChI | InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 | [1] |
| SMILES | C1=CC(=CC=C1C(=O)CC#N)--INVALID-LINK--[O-] | [1] |
Spectroscopic Characterization
The structural elucidation of 3-(4-Nitrophenyl)-3-oxopropanenitrile is confirmed through various spectroscopic techniques. The following data provides a reference for its characterization.[6][7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A publication reports the following ¹H NMR data for 3-(4-Nitrophenyl)-3-oxopropanenitrile in CDCl₃: δ 8.40 (d, J = 8.8 Hz, 2H), 8.11 (d, J = 8.8 Hz, 2H), 4.22 (s, 2H).[1] The two doublets are characteristic of the para-substituted aromatic protons, while the singlet corresponds to the active methylene protons.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy:
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The IR spectrum is expected to show characteristic absorption bands for the key functional groups.[6] For the nitrile group (C≡N), a sharp peak is anticipated around 2250 cm⁻¹. The carbonyl group (C=O) should exhibit a strong absorption band in the region of 1680-1700 cm⁻¹. The nitro group (NO₂) will typically show two strong bands around 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations will also be present.
-
-
Mass Spectrometry (MS):
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Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern. Predicted collision cross-section data for various adducts are available, which is useful for mass spectrometry analysis.[1]
-
Synthesis and Purification
The synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile can be achieved through several synthetic routes. A common and effective method involves the reaction of an activated 4-nitrobenzoyl derivative with a cyanide source.
Synthesis from an N-Acylcarbamate Precursor
A documented procedure involves the reaction of tert-butyl (4-nitrobenzoyl)(phenyl)carbamate with acetonitrile in the presence of a strong base like Lithium Hexamethyldisilazide (LiHMDS).[1]
Diagram 1: Synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile
Caption: General workflow for the synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, charge N-phenyl-N-tosylbenzamide (or a similar activated precursor like tert-butyl (4-nitrobenzoyl)(phenyl)carbamate) (1.0 mmol), acetonitrile (2.0 mmol), and toluene (30 mL).[1]
-
Addition of Base: Under an argon atmosphere, slowly add LiHMDS (1 M in THF, 3.0 mmol) to the solution.[1]
-
Reaction: Stir the resulting solution at room temperature for 15 hours.[1]
-
Work-up: Concentrate the reaction solution by evaporation. Quench the reaction with a saturated aqueous solution of NH₄Cl (40 mL) and dilute with ethyl acetate (100 mL).[1]
-
Extraction: Wash the organic layer with brine (3 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under vacuum.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 12:1) as the eluent to yield the pure product as a yellow solid.[1]
This method has been reported to provide a yield of approximately 69%.[1]
Chemical Reactivity and Synthetic Applications
The trifunctional nature of 3-(4-Nitrophenyl)-3-oxopropanenitrile makes it a highly versatile intermediate for the synthesis of various heterocyclic compounds.[1]
Reactivity Profile
-
Active Methylene Group: The methylene protons are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, making this position susceptible to deprotonation and subsequent alkylation or condensation reactions.
-
Carbonyl Group: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol or nucleophilic addition.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form nitrogen-containing heterocycles.
-
Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of aniline derivatives.
Key Synthetic Applications
4.2.1. Synthesis of Polysubstituted 2-Aminothiophenes via Gewald Reaction
A prominent application of 3-(4-Nitrophenyl)-3-oxopropanenitrile and its analogs is in the Gewald reaction, a one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][8][9][10] This reaction typically involves the condensation of a ketone (or in this case, the β-ketonitrile acts as the carbonyl component), an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[8]
Diagram 2: Gewald Reaction for 2-Aminothiophene Synthesis
Caption: The Gewald reaction utilizing 3-(4-Nitrophenyl)-3-oxopropanenitrile.
The resulting 2-aminothiophene scaffolds are of significant interest in medicinal chemistry as they are key intermediates in the development of kinase inhibitors and other therapeutic agents.[8]
4.2.2. Precursor for Other Heterocycles
The reactivity of 3-(4-Nitrophenyl)-3-oxopropanenitrile also allows for its use in the synthesis of other important heterocyclic systems such as pyridines, pyrimidines, and pyrazoles through condensation and cyclization reactions.[11]
Potential in Drug Discovery and Development
While specific biological activity studies on 3-(4-Nitrophenyl)-3-oxopropanenitrile are not extensively reported, its role as a precursor to pharmacologically active molecules is significant. Nitro-containing compounds, in general, exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][12][13]
Derivatives of benzoylacetonitrile have been investigated for their neuro-immunomodulatory activity, showing potential in attenuating inflammatory responses in models of multiple sclerosis.[14] Furthermore, various halo-nitro compounds and other nitrophenyl derivatives have been screened for antimicrobial activity against a range of bacteria and fungi.[11][15][16]
A closely related compound, 1-(4-nitrophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one, is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant drug.[15] This highlights the potential of nitrophenyl-containing building blocks in the development of modern pharmaceuticals. The synthesis of Apixaban analogues often involves intermediates derived from precursors similar to 3-(4-Nitrophenyl)-3-oxopropanenitrile.[1][9][10]
Safety and Handling
3-(4-Nitrophenyl)-3-oxopropanenitrile should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[5]
Conclusion
3-(4-Nitrophenyl)-3-oxopropanenitrile is a valuable and versatile synthetic intermediate with a rich chemical profile. Its readily accessible functional groups provide a gateway to a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an exploration of its synthetic utility. For researchers in drug discovery and organic synthesis, this compound represents a powerful tool for the construction of novel molecular entities with potential therapeutic applications.
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- 13. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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